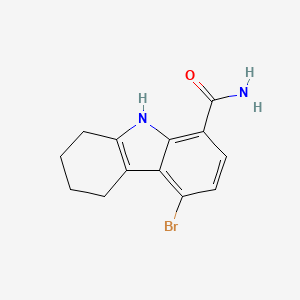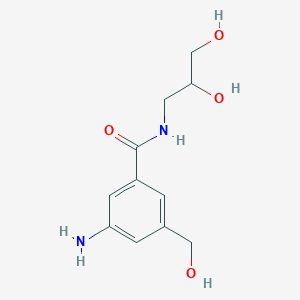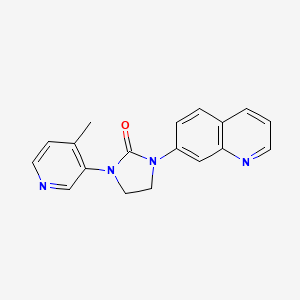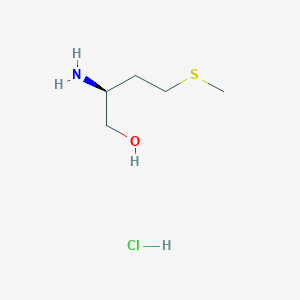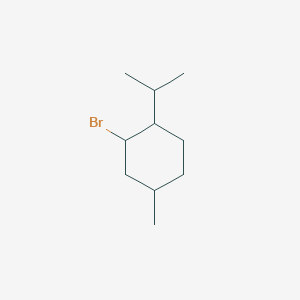
Menthylbromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Menthylbromide is an organic compound with the molecular formula C10H19Br. It is a brominated derivative of cyclohexane, featuring an isopropyl group and a methyl group as substituents. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Menthylbromide can be synthesized through the bromination of 1-isopropyl-4-methylcyclohexane. The reaction typically involves the use of bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4) under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of 1-isopropyl-2-bromo-4-methylcyclohexane may involve large-scale bromination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Menthylbromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-) or alkoxide ions (RO-), leading to the formation of corresponding alcohols or ethers.
Elimination Reactions: Under basic conditions, the compound can undergo dehydrohalogenation to form alkenes.
Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding ketones or reduced to form hydrocarbons.
Common Reagents and Conditions:
Substitution Reactions: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents like ethanol.
Elimination Reactions: Strong bases such as sodium ethoxide (NaOEt) or potassium hydroxide (KOH) in ethanol.
Oxidation Reactions: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction Reactions: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products:
Substitution: Formation of alcohols or ethers.
Elimination: Formation of alkenes.
Oxidation: Formation of ketones.
Reduction: Formation of hydrocarbons.
Applications De Recherche Scientifique
Menthylbromide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in pharmaceutical formulations and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-isopropyl-2-bromo-4-methylcyclohexane involves its reactivity with various chemical reagents The bromine atom serves as a leaving group in substitution and elimination reactions, facilitating the formation of new chemical bonds
Comparaison Avec Des Composés Similaires
1-Bromo-4-methylcyclohexane: Lacks the isopropyl group, leading to different reactivity and applications.
2-Bromo-1-isopropylcyclohexane: Similar structure but different substitution pattern, affecting its chemical behavior.
4-Methylcyclohexanol: An alcohol derivative with different functional group reactivity.
Uniqueness: Menthylbromide is unique due to its specific substitution pattern, which influences its chemical reactivity and potential applications. The presence of both isopropyl and methyl groups, along with the bromine atom, provides distinct steric and electronic effects that differentiate it from other similar compounds.
Propriétés
Formule moléculaire |
C10H19Br |
|---|---|
Poids moléculaire |
219.16 g/mol |
Nom IUPAC |
2-bromo-4-methyl-1-propan-2-ylcyclohexane |
InChI |
InChI=1S/C10H19Br/c1-7(2)9-5-4-8(3)6-10(9)11/h7-10H,4-6H2,1-3H3 |
Clé InChI |
MPVONIMKFUZRQI-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(C(C1)Br)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


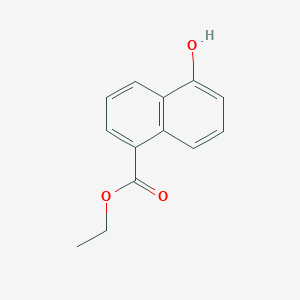

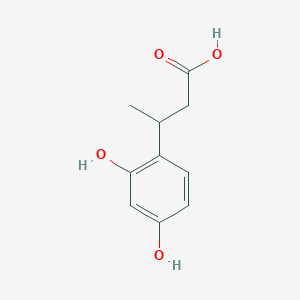
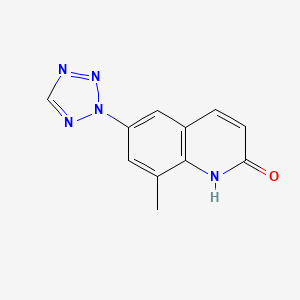
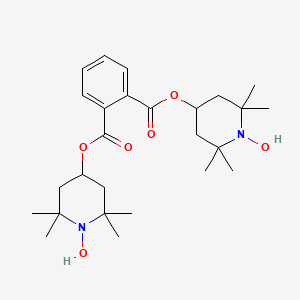
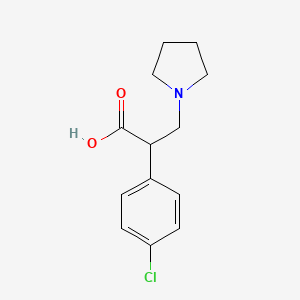
![6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazine-8-carbaldehyde](/img/structure/B8311112.png)
![Tert-butyl 4-(7-bromothieno[3,2-d]pyrimidin-4-yloxy)piperidine-1-carboxylate](/img/structure/B8311121.png)

